molecular formula C20H17N5 B15344051 9-Ethyl-3,6-di(1H-imidazol-1-yl)-9H-carbazole

9-Ethyl-3,6-di(1H-imidazol-1-yl)-9H-carbazole

Cat. No.: B15344051
M. Wt: 327.4 g/mol
InChI Key: PNWWJPWZAQTHJH-UHFFFAOYSA-N
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Description

9-Ethyl-3,6-di(1H-imidazol-1-yl)-9H-carbazole is a synthetic organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse biological activities and applications in materials science. This compound features an ethyl group at the 9th position of the carbazole ring and two imidazole groups at the 3rd and 6th positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Ethyl-3,6-di(1H-imidazol-1-yl)-9H-carbazole typically involves multi-step organic reactions. One possible route could be:

    N-alkylation: Starting with carbazole, an ethyl group can be introduced at the 9th position using an alkylating agent like ethyl bromide in the presence of a base such as potassium carbonate.

    Imidazole substitution: The 3rd and 6th positions of the carbazole ring can be functionalized with imidazole groups through a nucleophilic substitution reaction. This can be achieved by reacting the intermediate with imidazole in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalyst selection: Using efficient catalysts to speed up the reaction.

    Solvent choice: Selecting appropriate solvents to dissolve reactants and control reaction rates.

    Temperature and pressure control: Maintaining optimal temperature and pressure conditions to favor the desired reaction pathway.

Chemical Reactions Analysis

Types of Reactions

9-Ethyl-3,6-di(1H-imidazol-1-yl)-9H-carbazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The imidazole groups can participate in substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Imidazole in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazole rings.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Investigated for its pharmacological activities and potential therapeutic uses.

    Industry: Used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 9-Ethyl-3,6-di(1H-imidazol-1-yl)-9H-carbazole would depend on its specific application. For instance:

    Biological activity: It may interact with cellular targets such as enzymes or receptors, modulating their activity.

    Electronic applications: The compound’s electronic properties, such as charge transport and light emission, are influenced by its molecular structure and interactions with other materials.

Comparison with Similar Compounds

Similar Compounds

    9-Ethylcarbazole: Lacks the imidazole groups, making it less versatile in terms of chemical reactivity.

    3,6-Di(1H-imidazol-1-yl)carbazole: Lacks the ethyl group, which may affect its solubility and electronic properties.

Uniqueness

9-Ethyl-3,6-di(1H-imidazol-1-yl)-9H-carbazole is unique due to the presence of both ethyl and imidazole groups, which confer distinct chemical and physical properties

Properties

Molecular Formula

C20H17N5

Molecular Weight

327.4 g/mol

IUPAC Name

9-ethyl-3,6-di(imidazol-1-yl)carbazole

InChI

InChI=1S/C20H17N5/c1-2-25-19-5-3-15(23-9-7-21-13-23)11-17(19)18-12-16(4-6-20(18)25)24-10-8-22-14-24/h3-14H,2H2,1H3

InChI Key

PNWWJPWZAQTHJH-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)N3C=CN=C3)C4=C1C=CC(=C4)N5C=CN=C5

Origin of Product

United States

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